Developmental Toxicity Compared with Atorvastatin
Bemfivastatin hemicalcium exhibits a developmental toxicity NOAEL of ≥320 mg/kg/day in rats, the highest dose tested, with no maternal or fetal adverse effects observed [1]. In contrast, atorvastatin, a widely used comparator statin, produced developmental toxicity at maternally toxic doses (≥100 mg/kg/day) in the same species, with NOAEL values of 10-100 mg/kg/day depending on the study [2]. This represents at least a 3-fold higher margin of safety for bemfivastatin in the rat developmental model.
Atorvastatin: 10–100 mg/kg/day
(rat, organogenesis period)
| Evidence Dimension | Developmental toxicity NOAEL in rats (oral, organogenesis period) |
|---|---|
| Target Compound Data | ≥320 mg/kg/day |
| Comparator Or Baseline | Atorvastatin: NOAEL 10-100 mg/kg/day (developmental toxicity observed at 100 mg/kg) |
| Quantified Difference | ≥3.2-fold higher NOAEL for bemfivastatin |
| Conditions | Pregnant Sprague-Dawley rats, daily oral gavage GD 6-17, fetal evaluation at GD 20 |
Why This Matters
This differential safety margin is critical for researchers selecting statins for developmental biology or reproductive toxicology studies where fetal exposure must be minimized.
- [1] Faqi AS, et al. Developmental toxicity of the HMG-CoA reductase inhibitor (PPD10558) in rats and rabbits. Birth Defects Res B Dev Reprod Toxicol. 2012 Feb;95(1):23-37. View Source
- [2] Dostal LA, et al. Developmental toxicity of the HMG-CoA reductase inhibitor, atorvastatin, in rats and rabbits. Teratology. 1994 Dec;50(6):387-94. View Source
